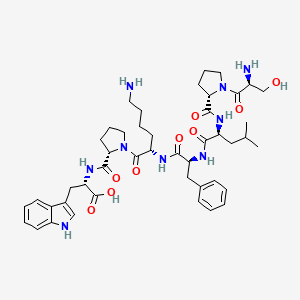
L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan is a peptide compound composed of eight amino acids: serine, proline, leucine, phenylalanine, lysine, proline, and tryptophan. This compound is part of a larger class of peptides that play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products
Oxidation: Kynurenine from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan has several scientific research applications:
Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, inducing conformational changes that activate or inhibit biological pathways. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades, leading to various cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
L-alanyl-L-glutamine dipeptide: Another peptide with different amino acid composition but similar peptide bond structure.
Semaglutide: A GLP-1 receptor agonist with a longer peptide chain and different biological activity.
Ganirelix: A peptide used as a gonadotropin-releasing hormone antagonist.
Uniqueness
L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with various molecular targets, making it versatile in research and potential therapeutic applications.
Propiedades
Número CAS |
821800-90-2 |
|---|---|
Fórmula molecular |
C45H63N9O9 |
Peso molecular |
874.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C45H63N9O9/c1-27(2)22-34(51-41(58)37-17-10-20-53(37)43(60)31(47)26-55)39(56)50-35(23-28-12-4-3-5-13-28)40(57)49-33(16-8-9-19-46)44(61)54-21-11-18-38(54)42(59)52-36(45(62)63)24-29-25-48-32-15-7-6-14-30(29)32/h3-7,12-15,25,27,31,33-38,48,55H,8-11,16-24,26,46-47H2,1-2H3,(H,49,57)(H,50,56)(H,51,58)(H,52,59)(H,62,63)/t31-,33-,34-,35-,36-,37-,38-/m0/s1 |
Clave InChI |
GEBSSMZSAJSJJJ-FCNDXCBGSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C5CCCN5C(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


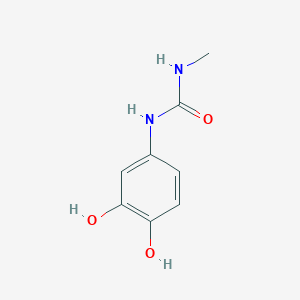
![2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine](/img/structure/B14208168.png)
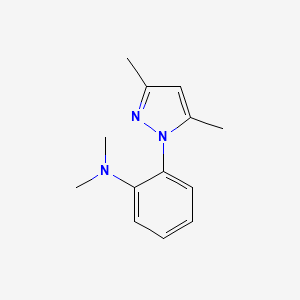
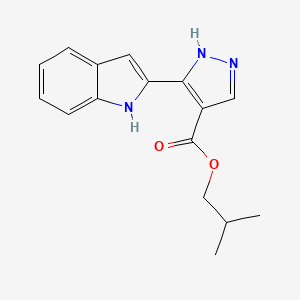
![3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione](/img/structure/B14208178.png)
![N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208179.png)
![N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14208183.png)

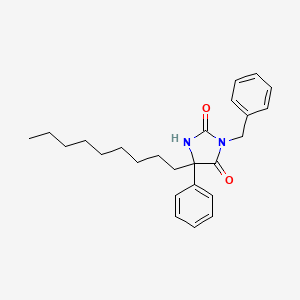
![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14208209.png)
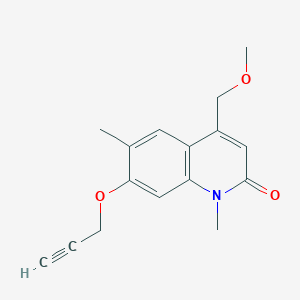
![Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14208217.png)
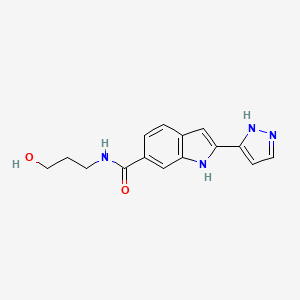
![{4-[2-([1,1'-Biphenyl]-2-yl)ethyl]phenyl}acetic acid](/img/structure/B14208220.png)
